molecular formula C16H17N3OS B12018612 2-Methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone CAS No. 765278-44-2

2-Methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone

Cat. No.: B12018612
CAS No.: 765278-44-2
M. Wt: 299.4 g/mol
InChI Key: DEXVMNJBQZSZRF-GZTJUZNOSA-N
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Description

2-Methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone is a chemical compound with the molecular formula C16H17N3OS and a molecular weight of 299.397 g/mol . This compound is part of the thiosemicarbazone family, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone typically involves the condensation reaction between 2-methoxybenzaldehyde and N-(3-methylphenyl)thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiosemicarbazone group to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiosemicarbazone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiosemicarbazones.

Scientific Research Applications

2-Methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone involves its interaction with specific molecular targets. For example, it has been found to inhibit the activity of cathepsin B, a lysosomal cysteine protease, by binding to its active site. This inhibition can lead to the disruption of various cellular processes, including protein turnover and antigen processing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy group can enhance its solubility and potentially its interaction with biological targets.

Properties

CAS No.

765278-44-2

Molecular Formula

C16H17N3OS

Molecular Weight

299.4 g/mol

IUPAC Name

1-[(E)-(2-methoxyphenyl)methylideneamino]-3-(3-methylphenyl)thiourea

InChI

InChI=1S/C16H17N3OS/c1-12-6-5-8-14(10-12)18-16(21)19-17-11-13-7-3-4-9-15(13)20-2/h3-11H,1-2H3,(H2,18,19,21)/b17-11+

InChI Key

DEXVMNJBQZSZRF-GZTJUZNOSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=S)N/N=C/C2=CC=CC=C2OC

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NN=CC2=CC=CC=C2OC

Origin of Product

United States

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